molecular formula C9H15ClN2O2S B2474149 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride CAS No. 57846-74-9

4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride

Cat. No.: B2474149
CAS No.: 57846-74-9
M. Wt: 250.74
InChI Key: CRADEZLCQMNNCF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . Normally, this enzyme uses para-aminobenzoic acid (PABA) for synthesizing folic acid. The compound competes with paba for the active site of the enzyme, thereby inhibiting the reaction necessary for the synthesis of folic acid .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, this compound disrupts the folic acid metabolism cycle . This leads to a decrease in the production of folic acid, which in turn affects the synthesis of nucleic acids and proteins, crucial for bacterial growth and multiplication . The compound may also exhibit anti-carbonic anhydrase activity, affecting diverse disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Pharmacokinetics

Most sulfonamides, which this compound is a part of, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of these compounds is inhibited by pus .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and multiplication . By disrupting the folic acid metabolism cycle, the compound prevents the synthesis of nucleic acids and proteins, which are essential for bacterial growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the antibacterial action of sulfonamides is inhibited by pus , suggesting that the presence of pus in the infection site could reduce the efficacy of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride typically involves the reaction of 4-(3-aminopropyl)benzenesulfonamide with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride include:

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

4-(3-aminopropyl)benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c10-7-1-2-8-3-5-9(6-4-8)14(11,12)13;/h3-6H,1-2,7,10H2,(H2,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRADEZLCQMNNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57846-74-9
Record name 4-(3-aminopropyl)benzene-1-sulfonamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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